molecular formula C20H20BrN3O2 B5205440 1-(3-BROMOPHENYL)-3-(4-PHENYLPIPERAZINO)DIHYDRO-1H-PYRROLE-2,5-DIONE

1-(3-BROMOPHENYL)-3-(4-PHENYLPIPERAZINO)DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B5205440
M. Wt: 414.3 g/mol
InChI Key: OQBMOLNUXUAYSH-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3-(4-phenylpiperazino)dihydro-1H-pyrrole-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a 3-bromophenyl substituent at position 1 and a 4-phenylpiperazino group at position 3.

Properties

IUPAC Name

1-(3-bromophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O2/c21-15-5-4-8-17(13-15)24-19(25)14-18(20(24)26)23-11-9-22(10-12-23)16-6-2-1-3-7-16/h1-8,13,18H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBMOLNUXUAYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-Adamantanoyl)anthranilic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores various aspects of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

N-(1-Adamantanoyl)anthranilic acid is derived from anthranilic acid, which is an aromatic amine. The adamantane moiety contributes to its unique properties, enhancing its interaction with biological targets. The synthesis typically involves the reaction of anthranilic acid with adamantanoyl chloride in the presence of a base such as triethylamine, following established protocols for amide formation.

Mechanisms of Biological Activity

The biological activity of N-(1-Adamantanoyl)anthranilic acid can be attributed to several mechanisms:

Case Study 1: Antimicrobial Testing

In a study examining the antimicrobial properties of anthranilate derivatives, researchers found that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity against cancer cells while maintaining antifungal activity against C. albicans . This suggests that modifications to the anthranilic structure can significantly influence biological activity.

Case Study 2: Cytotoxicity Assays

A series of cytotoxicity assays were conducted using various derivatives of anthranilic acid. The results indicated that compounds with bulky substituents like adamantane could enhance interactions with cellular targets, potentially leading to increased efficacy in cancer treatment .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of N-(1-Adamantanoyl)anthranilic acid compared to other anthranilate derivatives:

CompoundAntimicrobial ActivityCytotoxicityAntioxidative Activity
N-(1-Adamantanoyl)anthranilic acidPotential (expected)ModerateWeak
Anthranilate sulfonamide (X=NO2)HighHighModerate
Anthranilate hydroxamic acidsModerateHighHigh

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound: 1-(3-Bromophenyl)-3-(4-phenylpiperazino)dihydro-1H-pyrrole-2,5-dione C20H19BrN3O2 (hypothetical) ~413.3 (estimated) 3-Bromophenyl, 4-phenylpiperazino Enhanced electrophilicity, CNS affinity
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one (Compound 3, ) C16H12BrO 300.18 3-Bromophenyl, p-tolyl Chalcone backbone, moderate cytotoxicity
1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)pyrrolidine-2,5-dione () C18H15BrN2O4 403.23 4-Acetylphenyl, 4-bromophenyloxy GABA-transaminase inhibition (IC50: 100.5 mM)
1-(4-Bromophenyl)-3-[4-(3-phenyl-2-propenyl)piperazino]dihydro-1H-pyrrole-2,5-dione () C23H24BrN3O2 454.36 4-Bromophenyl, allyl-substituted piperazino High molecular weight, lipophilic
1-(4-Bromo-3-trifluoromethylphenyl)-1H-pyrrole-2,5-dione () C11H5BrF3NO2 320.06 4-Bromo-3-trifluoromethylphenyl High lipophilicity, compact structure

Key Observations :

  • The target compound bridges the structural features of chalcones () and GABA-transaminase inhibitors () by incorporating a pyrrolidine-2,5-dione core with a bromophenyl group and a piperazino side chain.
  • The 3-bromophenyl substituent may confer stronger electrophilic character than 4-bromophenyl analogs (e.g., ), influencing target selectivity .
Cytotoxicity
  • Compound 3 () : Exhibited cytotoxicity against MCF-7 cells (IC50: 422.22 ppm). The chalcone scaffold and bromophenyl group contribute to moderate activity, though less potent than other derivatives (e.g., compound 4 with IC50: 22.41 ppm) .
  • Target Compound: While direct data are unavailable, the pyrrolidine-2,5-dione core is associated with diverse bioactivities.
Enzyme Inhibition
  • GABA-Transaminase Inhibition (): A pyrrolidine-2,5-dione analog with a 4-bromophenyloxy group showed IC50 values of 100.5 mM, indicating moderate enzyme inhibition. The target compound’s phenylpiperazino group might alter binding kinetics compared to the phenyloxy substituent .
Physicochemical and Pharmacokinetic Profiles
  • Lipophilicity: The trifluoromethyl group in ’s compound increases lipophilicity (clogP ~3.5 estimated), whereas the target compound’s piperazino group may balance hydrophilicity (clogP ~2.8 estimated) .
  • Molecular Weight : The target compound’s higher molecular weight (~413.3 vs. 300.18 for chalcones) may limit blood-brain barrier penetration but could improve plasma protein binding .

Recommendations :

  • Conduct in vitro assays to evaluate cytotoxicity (e.g., MCF-7, Vero cells) and GABA-transaminase inhibition.
  • Optimize synthesis using microwave or catalytic methods (as in –5) to improve yields .

Q & A

Basic Question: What theoretical frameworks are most relevant for guiding experimental design in studies of this compound?

Answer:
The compound’s dual functionality (bromophenyl and piperazinyl groups) suggests that research should integrate theories from molecular docking (to predict binding interactions) and quantum mechanical calculations (to model electronic properties). For instance:

  • Molecular Dynamics (MD) Simulations can predict conformational stability in biological systems.
  • Structure-Activity Relationship (SAR) models should be anchored in pharmacophore mapping to link structural motifs (e.g., dihydro-pyrrole-2,5-dione core) to observed bioactivity .
    Methodological Tip: Begin with density functional theory (DFT) to optimize geometry, followed by molecular docking against target receptors (e.g., kinases or GPCRs) to prioritize synthetic targets .

Intermediate Question: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:
The compound’s complexity requires multistep synthetic routes with careful optimization:

  • Step 1: Bromination of the phenyl ring (via electrophilic substitution) using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) to avoid di-substitution .
  • Step 2: Piperazine coupling via nucleophilic substitution; use polar aprotic solvents (e.g., DMF) with catalytic KI to enhance reactivity .
  • Step 3: Cyclization to form the dihydro-pyrrole-2,5-dione core using Dean-Stark trapping for water removal .
    Data Contradiction Resolution: If low yields occur, analyze intermediates via HPLC-MS to identify side reactions (e.g., ring-opening) and adjust stoichiometry or reaction time .

Advanced Question: How should contradictory bioactivity data across assays be resolved?

Answer:
Contradictions often arise from assay-specific interference (e.g., solubility limits, redox activity). For example:

  • If the compound shows inhibition in enzyme assays but not in cell-based assays, test its permeability using Caco-2 monolayers or PAMPA assays to rule out poor membrane penetration .
  • Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence polarization for kinetic analysis) to validate target engagement .
    Methodological Rigor: Apply Hill slope analysis to distinguish specific binding from non-specific aggregation. Normalize data to positive controls (e.g., staurosporine for kinase inhibition) .

Advanced Question: What strategies address discrepancies between computational predictions and experimental results in molecular modeling?

Answer:
Discrepancies may stem from implicit solvent models in simulations vs. real solvent effects. Mitigate this by:

  • Running explicit solvent MD simulations (e.g., TIP3P water model) for ≥100 ns to capture solvation dynamics .
  • Validating docking poses with NMR spectroscopy (e.g., NOESY for intermolecular contacts) or X-ray crystallography .
    Case Study: If predicted binding affinity (ΔG) does not match experimental IC50, re-parameterize force fields or include entropy corrections via MM-PBSA calculations .

Basic Question: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: 1H/13C NMR to confirm regioselectivity of bromination (3-position) and piperazine substitution .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular formula (C19H17BrN2O2) and rule out isotopic interference from bromine .
  • X-ray Diffraction: Resolve crystal packing effects on the dihydro-pyrrole ring’s planarity .

Intermediate Question: How can researchers design SAR studies to explore modifications of the bromophenyl group?

Answer:

  • Systematic Substitution: Replace bromine with electron-withdrawing (e.g., NO2) or donating (e.g., OMe) groups to assess electronic effects on bioactivity .
  • Steric Analysis: Introduce ortho-substituents to evaluate torsional strain in the phenyl-piperazine linkage (use molecular mechanics simulations) .
  • Metabolic Stability: Replace bromine with fluorine to compare CYP450-mediated oxidation rates in hepatic microsome assays .

Advanced Question: What methodologies are recommended for resolving solubility limitations in in vivo studies?

Answer:

  • Co-solvent Systems: Test DMSO/PEG-400 mixtures (≤10% DMSO) to balance solubility and toxicity .
  • Prodrug Design: Introduce hydrolyzable esters at the pyrrole-dione carbonyl to enhance aqueous solubility .
  • Nanoparticle Formulation: Use PLGA-based nanoparticles (≤200 nm) to improve bioavailability; characterize via dynamic light scattering (DLS) .

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